4-(Difluoromethyl)-6-(3,4-dimethylphenyl)-2-hydrazinylpyrimidine
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Overview
Description
4-(Difluoromethyl)-6-(3,4-dimethylphenyl)-2-hydrazinylpyrimidine is a synthetic organic compound characterized by the presence of a difluoromethyl group, a dimethylphenyl group, and a hydrazinyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-6-(3,4-dimethylphenyl)-2-hydrazinylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is often introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of the dimethylphenyl group with a halogenated pyrimidine intermediate.
Hydrazinyl Group Addition:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations in industrial synthesis include the availability and cost of starting materials, reaction efficiency, and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-6-(3,4-dimethylphenyl)-2-hydrazinylpyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-(Difluoromethyl)-6-(3,4-dimethylphenyl)-2-hydrazinylpyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its hydrazinyl group, which can form stable complexes with various biomolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical agent. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-6-(3,4-dimethylphenyl)-2-hydrazinylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues of enzymes, inhibiting their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)-6-(3,4-dimethylphenyl)-2-hydrazinylpyrimidine
- 4-(Difluoromethyl)-6-(2,4-dimethylphenyl)-2-hydrazinylpyrimidine
- 4-(Difluoromethyl)-6-(3,4-dimethylphenyl)-2-amino-pyrimidine
Uniqueness
4-(Difluoromethyl)-6-(3,4-dimethylphenyl)-2-hydrazinylpyrimidine is unique due to the specific positioning of the difluoromethyl and dimethylphenyl groups, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic properties and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[4-(difluoromethyl)-6-(3,4-dimethylphenyl)pyrimidin-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N4/c1-7-3-4-9(5-8(7)2)10-6-11(12(14)15)18-13(17-10)19-16/h3-6,12H,16H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGOPFWMOIILIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NC(=N2)NN)C(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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